Biotin-ProTx-I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

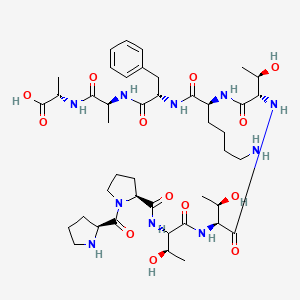

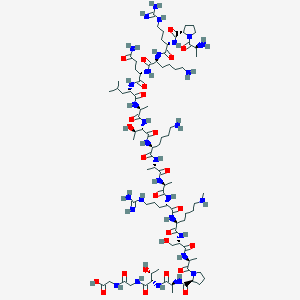

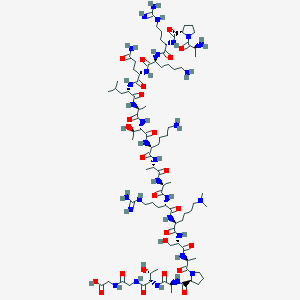

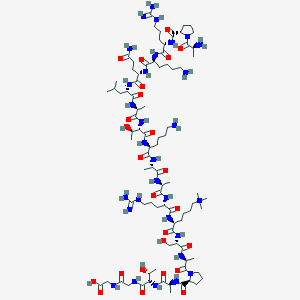

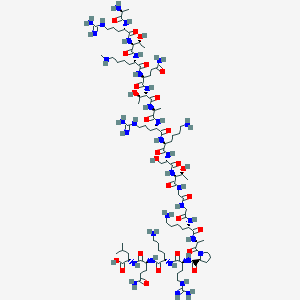

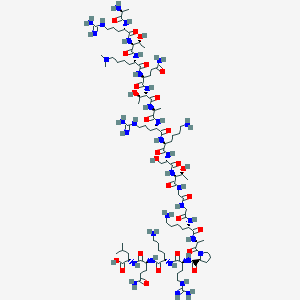

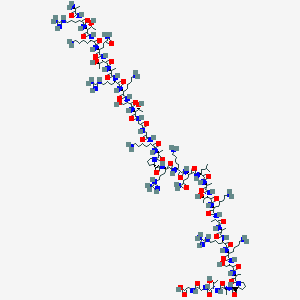

Protoxin I (ProTx-I; β-theraphotoxin-Tp1a) is a toxin that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. Biotin-ProTx-I is a biotin-tagged version of ProTx-I.

Applications De Recherche Scientifique

Metabolic and Gene Regulatory Roles : Biotin acts as a coenzyme for several carboxylases, playing a critical role in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. It also influences gene regulation through its interaction with chromatin structure (Zempleni et al., 2021).

Biotin in Neurological Disorders : Biotin has been studied for its potential role in neurological disorders. Its ability to regulate gene expression independently of its function as a coenzyme suggests potential therapeutic applications in this area (León-Del-Río, 2019).

Pharmacokinetics Studies : Understanding the pharmacokinetics of biotin in various organisms, including humans and animals, is essential for its therapeutic use and to establish optimal usage methods (Klinov et al., 1993).

Immunomodulatory Applications : Biotin's role in immunomodulation is explored through technologies like ProtEx™, which allow for the display of exogenous proteins on cell surfaces for immunomodulatory purposes. This has implications in gene therapy and treatment of immune-based diseases (Singh et al., 2005).

Biotechnological Production and Biosynthesis : Biotin's biotechnological applications include its use in food, feed, and cosmetics. Its biosynthesis in microbes and strategies for biotin overproduction using biotechnological methods are areas of significant research (Streit & Entcheva, 2003).

Biotin in Cancer Therapy : Research on biotin-conjugated prodrugs for targeted cancer therapy shows promising results. Biotin-guided systems enhance the cellular uptake of drugs, offering a targeted approach to cancer treatment (Liang et al., 2018).

Biotin in Metabolic Disorders : Biotin plays a pivotal role in maintaining metabolic homeostasis. Its role in diseases related to metabolic disorders and its influence on cellular energy balance are crucial areas of research (Hernandez-Vazquez et al., 2013).

Drug Delivery Systems : Biotin has been explored as a targeting moiety in drug delivery systems, particularly in cancer treatment. Its ability to enhance the efficacy and reduce side effects of chemotherapeutic agents like methotrexate is a significant area of research (Taheri et al., 2011).

Propriétés

Nom du produit |

Biotin-ProTx-I |

|---|---|

Apparence |

White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)